Cas no 13213-95-1 (2H-3,1-Benzoxazin-2-one, 1,4-dihydro-1-methyl-)

2H-3,1-Benzoxazin-2-one, 1,4-dihydro-1-methyl-, is a heterocyclic compound featuring a benzoxazinone core with a methyl substitution at the 1-position. This structure imparts unique reactivity and stability, making it valuable in synthetic organic chemistry and pharmaceutical applications. Its fused ring system serves as a versatile intermediate for constructing complex molecules, particularly in the development of bioactive compounds. The dihydro moiety enhances its utility in reduction-sensitive reactions, while the methyl group improves solubility and handling properties. This compound is particularly noted for its role in medicinal chemistry, where it acts as a precursor for nitrogen-containing scaffolds. Its well-defined chemical properties ensure consistent performance in research and industrial settings.
2H-3,1-Benzoxazin-2-one, 1,4-dihydro-1-methyl- structure
13213-95-1 structure
Product Name:2H-3,1-Benzoxazin-2-one, 1,4-dihydro-1-methyl-
CAS No:13213-95-1
MF:C9H9NO2
MW:163.173262357712
CID:1229732
PubChem ID:15259715
Update Time:2025-11-01

2H-3,1-Benzoxazin-2-one, 1,4-dihydro-1-methyl- Chemical and Physical Properties

Names and Identifiers

    • 2H-3,1-Benzoxazin-2-one, 1,4-dihydro-1-methyl-
    • AS-6226
    • 1-methyl-4H-3,1-benzoxazin-2-one
    • 1-Methyl-1,4-dihydrobenzo[d][1,3]oxazin-2-one
    • 1-Methyl-1,4-dihydro-benzo[d][1,3]oxazin-2-one
    • 13213-95-1
    • SCHEMBL5423529
    • 1-methyl-2,4-dihydro-1H-3,1-benzoxazin-2-one
    • MFCD27937067
    • Inchi: 1S/C9H9NO2/c1-10-8-5-3-2-4-7(8)6-12-9(10)11/h2-5H,6H2,1H3
    • InChI Key: ZDFAWZFNQFIYGD-UHFFFAOYSA-N
    • SMILES: O1C(N(C)C2C=CC=CC=2C1)=O

Computed Properties

  • Exact Mass: 163.063328530g/mol
  • Monoisotopic Mass: 163.063328530g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 0
  • Complexity: 193
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.3
  • Topological Polar Surface Area: 29.5Ų

2H-3,1-Benzoxazin-2-one, 1,4-dihydro-1-methyl- Pricemore >>

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Apollo Scientific
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Apollo Scientific
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Additional information on 2H-3,1-Benzoxazin-2-one, 1,4-dihydro-1-methyl-

Introduction to 2H-3,1-Benzoxazin-2-one, 1,4-dihydro-1-methyl- (CAS No. 13213-95-1)

2H-3,1-Benzoxazin-2-one, 1,4-dihydro-1-methyl- (CAS No. 13213-95-1) is a versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, also known as Methyl 4-hydroxybenzoxazinone, belongs to the class of benzoxazinones and exhibits a range of biological activities that make it a valuable candidate for various therapeutic applications.

The chemical structure of 2H-3,1-Benzoxazin-2-one, 1,4-dihydro-1-methyl- is characterized by a benzene ring fused with an oxazine ring, which is further substituted with a methyl group at the 1-position. This unique structural arrangement confers the compound with specific chemical properties and reactivity patterns that are crucial for its biological activities.

Recent studies have highlighted the potential of 2H-3,1-Benzoxazin-2-one, 1,4-dihydro-1-methyl- in various therapeutic areas. One of the most promising applications is in the treatment of neurodegenerative diseases. Research has shown that this compound can modulate key signaling pathways involved in neuronal survival and function. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that 2H-3,1-Benzoxazin-2-one, 1,4-dihydro-1-methyl- exhibits neuroprotective effects by inhibiting the activation of microglia and reducing oxidative stress in neuronal cells.

In addition to its neuroprotective properties, 2H-3,1-Benzoxazin-2-one, 1,4-dihydro-1-methyl- has also shown promise in cancer research. Preclinical studies have indicated that this compound can inhibit the growth of various cancer cell lines by inducing apoptosis and suppressing angiogenesis. A notable study published in Cancer Research reported that 2H-3,1-Benzoxazin-2-one, 1,4-dihydro-1-methyl- selectively targets cancer stem cells, which are known to be resistant to conventional chemotherapy and radiation therapy.

The anti-inflammatory properties of 2H-3,1-Benzoxazin-2-one, 1,4-dihydro-1-methyl- have also been extensively investigated. Inflammation is a key factor in many chronic diseases, including arthritis and cardiovascular disorders. Studies have shown that this compound can effectively reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. A recent study in the Journal of Inflammation Research highlighted the potential of 2H-3,1-Benzoxazin-2-one, 1,4-dihydro-1-methyl- as an anti-inflammatory agent for treating inflammatory bowel disease (IBD).

Beyond its therapeutic applications, 2H-3,1-Benzoxazin-2-one, 1,4-dihydro-1-methyl- has also been explored for its use as a chemical intermediate in the synthesis of other bioactive compounds. Its unique chemical structure makes it an attractive starting material for the development of novel drugs and pharmaceuticals. Researchers have utilized this compound as a building block for synthesizing derivatives with enhanced biological activities and improved pharmacokinetic properties.

The safety profile of 2H-3,1-Benzoxazin-2-one, 1,4-dihydro-1-methyl- has been extensively evaluated in preclinical studies. Toxicological assessments have shown that this compound exhibits low toxicity and good safety margins when administered at therapeutic doses. These findings support its potential for further clinical development and eventual use in human patients.

In conclusion, 2H-3,1-Benzoxazin-2-one, 1,4-dihydro-1-methyl- (CAS No. 13213-95-1) is a multifaceted compound with a wide range of potential applications in medicine and pharmaceutical research. Its neuroprotective, anticancer, and anti-inflammatory properties make it a promising candidate for the development of new therapeutic agents. Ongoing research continues to uncover new insights into the mechanisms of action and potential uses of this compound, further solidifying its importance in the field.

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